molecular formula C16H9ClFNO2 B2743269 5-Chloroquinolin-8-yl 4-fluorobenzoate CAS No. 305375-90-0

5-Chloroquinolin-8-yl 4-fluorobenzoate

Cat. No.: B2743269
CAS No.: 305375-90-0
M. Wt: 301.7
InChI Key: DTHDEEOQLYQDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroquinolin-8-yl 4-fluorobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the quinoline family, which is known for its diverse biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor properties .

Scientific Research Applications

5-Chloroquinolin-8-yl 4-fluorobenzoate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester bond between the quinoline and benzoate moieties . The general reaction scheme is as follows:

    Reactants: 4-fluorobenzoyl chloride and 5-chloro-8-hydroxyquinoline.

    Base: Triethylamine.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of esterification and the use of efficient catalytic systems can be applied to scale up the synthesis. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl 4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 5-chloro-8-hydroxyquinoline and 4-fluorobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinolin-8-yl 4-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms, which enhances its ability to form non-classical hydrogen bonds and halogen bonds. These interactions contribute to its stability and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHDEEOQLYQDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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